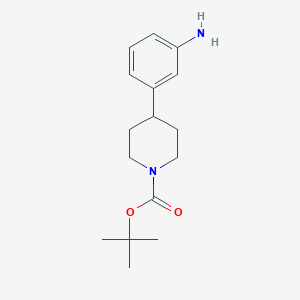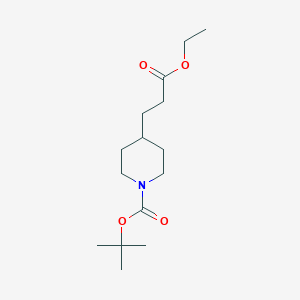
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate” is a chemical compound . It is also known as “tert-Butyl piperazine-1-carboxylate” and has the empirical formula C9H18N2O2 . It is a derivative of N-Boc piperazine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has been described . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate involved several steps, including the Vilsmeier formylation, reduction of the aldehyde group with NaBH4, protection of the alcoholic hydroxy group, and introduction of the TBS-protected enyne side chain at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” was reported to be a colorless solid with a melting point of 102 °C .Scientific Research Applications
Synthesis of Bioactive Molecules
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate: is a valuable intermediate in the synthesis of various bioactive molecules. It can be used to create monosubstituted piperazine intermediates, which are foundational components in the development of a wide range of drug substances .
Antibacterial and Antifungal Applications
This compound has been evaluated for its antibacterial and antifungal properties. Research indicates that derivatives of N-Boc piperazine, which include tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate , show moderate activity against several microorganisms, making them potential candidates for further drug development .
Drug Discovery and Development
The piperazine ring found in tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a common feature in many pharmaceuticals due to its conformational flexibility and the ability to form favorable interactions with macromolecules. This makes it an important scaffold in the field of drug discovery .
Mechanism of Action
Target of Action
Tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
It is known that piperazine derivatives can influence a variety of biological pathways due to their wide spectrum of biological activities .
Result of Action
It is known that piperazine derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds have been suggested. For instance, the synthesized compounds were found to be non-toxic to human cells, indicating their potential for further development . The compounds containing piperazine rings have shown a wide spectrum of biological activities, making them significant in the field of drug discovery .
properties
IUPAC Name |
tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQKMUFSORICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)



